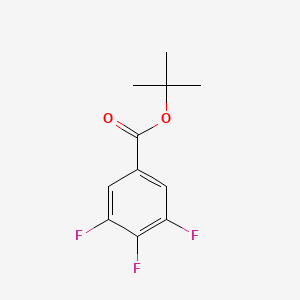

Tert-butyl 3,4,5-trifluorobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3,4,5-trifluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-11(2,3)16-10(15)6-4-7(12)9(14)8(13)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULGYXGCRHVJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Senior Scientist's Guide to the Synthesis of Tert-butyl 3,4,5-trifluorobenzoate

Abstract

Tert-butyl 3,4,5-trifluorobenzoate is a crucial building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the trifluorinated phenyl ring and the steric bulk of the tert-butyl ester. This guide provides an in-depth technical overview of the principal synthetic strategies for its preparation. We will dissect the mechanistic rationale behind two robust methods: the acyl chloride-mediated esterification and the Steglich esterification. This document is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, workflow visualizations, and critical insights into reaction optimization and safety.

Introduction: Significance and Physicochemical Properties

Fluorinated organic compounds are of immense interest in pharmaceutical and agrochemical development. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Tert-butyl 3,4,5-trifluorobenzoate serves as a valuable intermediate, leveraging these benefits. The tert-butyl ester acts as a sterically hindered protecting group, stable under various conditions but readily removable with acid.[3]

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.10 | Starting material; a white crystalline solid. |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Chlorinating agent; a colorless to yellow, fuming liquid with a pungent odor.[4][5] |

| Tert-butanol | C₄H₁₀O | 74.12 | Sterically hindered alcohol; a volatile solid or liquid at room temperature. |

| Tert-butyl 3,4,5-trifluorobenzoate | C₁₁H₁₁F₃O₂ | 236.20 | Final product; a stable ester. |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent for Steglich esterification; a waxy solid with a sweet odor. |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Nucleophilic catalyst for Steglich esterification.[6] |

Strategic Approach to Synthesis: Overcoming Steric and Electronic Hurdles

The direct esterification of 3,4,5-trifluorobenzoic acid with tert-butanol under standard Fischer esterification conditions (acid catalysis) is inefficient. This is due to two primary factors:

-

Steric Hindrance: The bulky tert-butyl group of the alcohol impedes its nucleophilic attack on the carboxyl carbon.

-

Electronic Deactivation: The electron-withdrawing nature of the three fluorine atoms reduces the nucleophilicity of the carboxylate, making it a poorer nucleophile.

To overcome these challenges, the carboxylic acid must be "activated." This guide details the two most effective strategies for achieving this activation and subsequent esterification.

Primary Synthetic Route: The Acyl Chloride Method

This is the most common and industrially scalable method. It involves a two-step process: first, the conversion of the carboxylic acid into the highly reactive 3,4,5-trifluorobenzoyl chloride, followed by its reaction with tert-butanol.

Mechanism and Rationale

The hydroxyl group of a carboxylic acid is a poor leaving group. Reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus chlorides (PCl₃, PCl₅) are used to convert it into an acyl chloride.[7][8] Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8]

The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, which is readily attacked by the weakly nucleophilic tert-butanol. A mild, non-nucleophilic base like pyridine or triethylamine is often added in the second step to scavenge the HCl produced, driving the reaction to completion.

Experimental Workflow Visualization

The overall process can be visualized as a sequential two-stage synthesis.

Caption: Workflow for the acyl chloride-mediated synthesis.

Detailed Experimental Protocol

Part A: Synthesis of 3,4,5-Trifluorobenzoyl Chloride

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4,5-trifluorobenzoic acid (1.0 eq.).

-

Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~3 drops).[9]

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution.

-

Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude 3,4,5-trifluorobenzoyl chloride as an oil.[9] This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of Tert-butyl 3,4,5-trifluorobenzoate

-

Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve tert-butanol (1.2 eq.) and pyridine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add the crude 3,4,5-trifluorobenzoyl chloride (1.0 eq.) dropwise to the cooled solution of tert-butanol and pyridine.

-

Scientist's Note: The addition is performed slowly at 0°C to control the exothermic reaction. Pyridine acts as a base to neutralize the HCl formed during the reaction, preventing potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[11]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure tert-butyl 3,4,5-trifluorobenzoate.

Alternative Route: Steglich Esterification

For substrates that are sensitive to the harsh conditions of acyl chloride formation, the Steglich esterification offers a remarkably mild and efficient alternative.[13] This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid in situ, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6][14]

Mechanism and Rationale

The mechanism involves three key steps:

-

Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[13]

-

Acyl Transfer: DMAP, being a superior nucleophile to tert-butanol, attacks the O-acylisourea to form an N-acylpyridinium intermediate. This species is highly activated towards nucleophilic attack and does not undergo intramolecular side reactions.[13]

-

Nucleophilic Attack: The tert-butanol attacks the N-acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.

Caption: Simplified mechanism of the Steglich Esterification.

Detailed Experimental Protocol

-

Setup: To a round-bottom flask, add 3,4,5-trifluorobenzoic acid (1.0 eq.), tert-butanol (1.5-3.0 eq.), and a catalytic amount of DMAP (0.1 eq.).[6] Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM).

-

Scientist's Note: An excess of the alcohol is often used to drive the reaction, especially with sterically hindered alcohols.[6]

-

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM dropwise.

-

Safety Note: DCC is a potent allergen and should be handled with care, using gloves and working in a fume hood.[6]

-

-

Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-16 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, filter the mixture through a fritted funnel to remove the precipitated DCU.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP) and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the final ester.[3]

Characterization and Quality Control

Confirmation of the product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.6 ppm. ¹⁹F NMR will show signals corresponding to the three fluorine atoms on the aromatic ring. ¹³C NMR will confirm the presence of all unique carbon atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (HCl and SO₂).[4][10][15] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[5]

-

Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer and allergen. Avoid inhalation and skin contact.[6]

-

General Precautions: All reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric moisture, especially when handling acyl chlorides.[16]

Conclusion

The synthesis of tert-butyl 3,4,5-trifluorobenzoate can be reliably achieved through two primary methods. The acyl chloride route is robust and scalable, making it suitable for large-scale production. The Steglich esterification provides a milder alternative, ideal for sensitive substrates and smaller-scale laboratory synthesis. The choice of method depends on the scale of the reaction, the available reagents, and the stability of other functional groups present in the starting material. Proper execution of the protocols and adherence to safety guidelines outlined in this guide will ensure a successful and safe synthesis.

References

- BenchChem. (2025).

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

- Chemical Communications (RSC Publishing). (2025, October 2).

- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15).

- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin

- DeGraw, J. I., Cory, M., & Skinner, W. A. (n.d.). Fluorinated Benzoic Acid Derivatives.

- β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. (2023, September 8). PMC - NIH.

- Thermo Fisher Scientific. (2009, September 21).

- Bionium. (n.d.).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride.

- Benchchem. (n.d.).

- Sigma-Aldrich. (2013, March 19).

- Lanxess. (2015, August 15). Thionyl chloride.

- Organic Syntheses Procedure. (n.d.).

- Organic Chemistry Portal. (n.d.).

- El-Faham, A., & Funosas, R. S. (2023, December 9).

- BenchChem. (2025). Assessing the impact of the tert-butyl ester on reaction outcomes.

- Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).

Sources

- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]

- 2. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. lanxess.com [lanxess.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. globalscientificjournal.com [globalscientificjournal.com]

- 13. Steglich Esterification [organic-chemistry.org]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

Physicochemical Profiling and Synthetic Utility of Tert-butyl 3,4,5-trifluorobenzoate in Drug Development

Executive Summary

Tert-butyl 3,4,5-trifluorobenzoate (CAS: 863562-09-8) is a highly specialized fluorinated aromatic building block utilized extensively in modern medicinal chemistry and drug discovery. The strategic incorporation of the 3,4,5-trifluorophenyl moiety into pharmacophores has been shown to enhance metabolic stability, lipophilicity, and target binding affinity[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its pivotal role in the development of novel therapeutics, including Nav1.7 inhibitors, autophagic cell death inducers, and monoacylglycerol lipase (MAGL) inhibitors.

Molecular Architecture and Physicochemical Profiling

The structural architecture of tert-butyl 3,4,5-trifluorobenzoate combines the electron-withdrawing properties of a trifluorinated aromatic ring with the steric bulk and lipophilicity of a tert-butyl ester. This unique combination prevents rapid enzymatic hydrolysis in vivo while serving as a versatile electrophile or scaffold in cross-coupling and substitution reactions.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | tert-butyl 3,4,5-trifluorobenzoate |

| CAS Number | 863562-09-8 |

| Molecular Formula | C11H11F3O2 |

| Molecular Weight | 232.20 g/mol |

| SMILES String | CC(C)(C)OC(=O)C1=CC(F)=C(F)C(F)=C1 |

| Physical State | Colorless to pale yellow oil (at standard conditions) |

| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in H₂O |

Mechanistic Synthesis and Causality in Protocol Design

The synthesis of tert-butyl esters from benzoic acid derivatives is notoriously challenging via standard Fischer esterification. The bulky tert-butyl group sterically hinders nucleophilic attack, and the strongly acidic conditions required typically cause tert-butanol to dehydrate into isobutylene gas.

To circumvent this, the synthesis of tert-butyl 3,4,5-trifluorobenzoate relies on a Steglich-type activation using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP)[2].

Mechanistic Causality:

-

Activation: DMAP attacks Boc₂O to form a highly electrophilic acylpyridinium intermediate[2].

-

Mixed Anhydride Formation: The 3,4,5-trifluorobenzoate anion attacks this intermediate, forming a transient mixed anhydride.

-

Nucleophilic Attack: tert-Butanol (acting as both solvent and nucleophile) attacks the activated carbonyl, displacing the leaving group and yielding the target ester while releasing CO₂[2].

Figure 1: DMAP-catalyzed synthesis of tert-butyl 3,4,5-trifluorobenzoate.

Applications in Drug Development

Tert-butyl 3,4,5-trifluorobenzoate acts as a critical intermediate across multiple therapeutic domains:

A. Nav1.7 Inhibitors for Pain Management

Voltage-gated sodium channel Nav1.7 is essential for the initiation and propagation of electrical signals in nociceptive neurons. Tert-butyl 3,4,5-trifluorobenzoate is utilized to synthesize highly selective sulfonamide derivatives[2]. The trifluorophenyl group enhances the metabolic stability of the drug candidate, preventing rapid clearance while maintaining the lipophilicity required to penetrate peripheral nerve membranes[2].

B. Oncology: Flavan-3-ol Derivatives and Mitochondrial Dysfunction

In recent oncological research, fluorination has been employed to improve the functionality of natural polyphenols. The compound is used to synthesize fluorinated derivatives of digalloyl-flavan-3-ol (e.g., (-)-epicatechin-3,5-di-O-3,4,5-trifluorobenzoate)[1]. These novel derivatives exhibit high cytotoxicity against cancer cell lines (HeLa and A549) by inducing mitochondrial dysfunction and promoting autophagic cell death via the formation of granular aggregates[1].

C. Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a serine hydrolase that converts monoacylglycerols into free fatty acids, driving a lipid network that promotes cancer pathogenesis and neuroinflammation. Tert-butyl 3,4,5-trifluorobenzoate serves as a structural scaffold in the development of irreversible MAGL inhibitors, which disrupt this protumorigenic signaling cascade[3].

Figure 2: Pharmacological applications of tert-butyl 3,4,5-trifluorobenzoate.

Self-Validating Experimental Protocol: Synthesis Workflow

The following protocol outlines a highly reproducible, self-validating system for synthesizing tert-butyl 3,4,5-trifluorobenzoate, engineered to ensure high yield and purity by systematically eliminating unreacted starting materials and catalysts[2][4].

Step 1: Reagent Preparation & Activation

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butanol (10 mL)[2].

-

Addition: Dissolve 3,4,5-trifluorobenzoic acid (1.00 g, 5.67 mmol) into the solvent.

-

Catalysis: Add 4-dimethylaminopyridine (DMAP) (70 mg, 0.57 mmol, 0.1 eq)[2]. Causality: DMAP acts as the nucleophilic catalyst to form the reactive acylpyridinium species.

Step 2: Esterification Reaction

-

Initiation: Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.48 g, 11.35 mmol, 2.0 eq) to the mixture[2].

-

Heating: Heat the reaction mixture to 40 °C and stir continuously for 18 hours under an inert nitrogen atmosphere[2].

-

Validation: Monitor reaction completion via LCMS or TLC (UV active). The disappearance of the highly polar benzoic acid spot confirms full conversion.

Step 3: Orthogonal Quenching and Workup

-

Acidic Wash (Catalyst Removal): Quench the reaction mixture with 1M aqueous HCl (50.0 mL) and extract with Ethyl Acetate (EtOAc) (50.0 mL)[2][4]. Causality: The acidic aqueous layer selectively protonates DMAP, pulling the catalyst entirely out of the organic phase.

-

Basic Wash (Starting Material Removal): Wash the organic layer with 1M aqueous NaOH (50.0 mL)[4]. Causality: Any unreacted 3,4,5-trifluorobenzoic acid is deprotonated into a water-soluble carboxylate salt and removed.

-

Drying: Wash the organic layer with saturated brine (50.0 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo[4].

Step 4: Purification

-

Chromatography: Filter the resulting oil through a pad of silica gel, eluting with a 30% solution of EtOAc in heptane[4].

-

Yield: Evaporation of the solvent affords the title compound as a colorless to pale yellow oil (Typical yield: ~80-90%)[4].

References

- US Patent 8592629B2 - Sulfonamide derivatives as Nav 1.7 inhibitors. Pfizer Limited.

-

MDPI BioChem 2023, 3(2), 61-77 - Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. Doge, R., Nishino, Y., & Saito, A. Available at:[Link]

- WO2021175913A1 - Monoacylglycerol lipase inhibitors. Stichting Het Nederlands Kanker Instituut.

-

Chemspace Compound Database - Tert-butyl 3,4,5-trifluorobenzoate (CSCS00011933521). Available at:[Link]

Sources

An In-depth Technical Guide to Tert-butyl 3,4,5-trifluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3,4,5-trifluorobenzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. The guide details its physicochemical properties, a validated synthetic protocol, and its applications as a versatile building block. Particular emphasis is placed on the strategic role of the trifluorinated phenyl ring and the tert-butyl ester moiety in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

Tert-butyl 3,4,5-trifluorobenzoate (CAS Number: 863562-09-8 ) is a specialized chemical intermediate that has garnered attention in the fields of drug discovery and materials science.[1] Its structure, featuring a trifluorinated benzene ring attached to a tert-butyl ester, provides a unique combination of properties that are highly valuable for the synthesis of complex molecular architectures.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2] The 3,4,5-trifluoro substitution pattern on the phenyl ring of this compound offers a distinct electronic profile that can influence intermolecular interactions and the overall properties of a target molecule. The tert-butyl ester group, on the other hand, serves as a sterically hindered and hydrolytically stable protecting group for the carboxylic acid functionality.[2] This group can also play a role in directing molecular conformation and improving membrane permeability.

This guide aims to serve as a detailed resource for researchers and scientists, providing the necessary technical information for the effective utilization of tert-butyl 3,4,5-trifluorobenzoate in their research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3,4,5-trifluorobenzoate and its parent carboxylic acid are presented in the table below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 3,4,5-trifluorobenzoate | [1] |

| CAS Number | 863562-09-8 | [1] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [1] |

| Molecular Weight | 232.20 g/mol | [1] |

| Parent Acid | 3,4,5-Trifluorobenzoic acid | [3] |

| Parent Acid CAS | 121602-93-5 | |

| Parent Acid M.P. | 97-99 °C | |

| Appearance | Expected to be a solid or oil | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of Tert-butyl 3,4,5-trifluorobenzoate

The synthesis of tert-butyl 3,4,5-trifluorobenzoate is most effectively achieved through the esterification of 3,4,5-trifluorobenzoic acid. While direct acid-catalyzed esterification with tert-butanol can be challenging due to the alcohol's propensity for dehydration, a milder and more efficient method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method is widely applicable for the synthesis of tert-butyl esters from carboxylic acids under gentle conditions.

Experimental Protocol: Esterification via (Boc)₂O/DMAP

This protocol is based on a general and reliable method for the synthesis of tert-butyl esters.

Materials:

-

3,4,5-Trifluorobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trifluorobenzoic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous dichloromethane.

-

To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Applications in Research and Development

The unique structural features of tert-butyl 3,4,5-trifluorobenzoate make it a valuable building block in several areas of chemical research, particularly in drug discovery.

Medicinal Chemistry

-

Metabolic Stability: The trifluorinated phenyl ring can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The fluorine atoms can lower the pKa of nearby functionalities and influence lipophilicity, which in turn affects a molecule's solubility, permeability, and plasma protein binding.

-

Conformational Control: The bulky tert-butyl group can act as a conformational anchor, restricting the rotation of the molecule and potentially leading to a more favorable binding orientation with a biological target.

-

Protecting Group: The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions and readily cleaved under acidic conditions.

Sources

An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 3,4,5-trifluorobenzoate

Abstract

The precise structural confirmation of molecular entities is a cornerstone of modern chemical research and drug development. Tert-butyl 3,4,5-trifluorobenzoate is a fluorinated aromatic ester with potential applications as a synthetic intermediate in medicinal chemistry and materials science. The introduction of multiple fluorine atoms and a bulky tert-butyl group presents unique challenges and features in its analytical characterization. This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, and ¹⁹F). Each section explains the causality behind the chosen methodology, presents detailed experimental protocols, and interprets the resulting data to build a cohesive and self-validating structural proof.

Introduction: The Rationale for Multi-Modal Analysis

The synthesis of novel chemical entities, such as Tert-butyl 3,4,5-trifluorobenzoate, requires absolute certainty of the final molecular structure before it can be advanced for further study or application. Any structural ambiguity can lead to erroneous interpretations of biological activity, reactivity, or material properties. Fluorinated compounds, in particular, are of growing importance in pharmaceuticals, with fluorine's unique properties often enhancing metabolic stability and binding affinity.[1]

A singular analytical technique is rarely sufficient for complete structure elucidation. Therefore, a logical, integrated workflow is employed. This guide follows a standard and robust analytical cascade:

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of atoms (¹H, ¹³C) and confirm the fluorine substitution pattern (¹⁹F).

This multi-faceted approach ensures that each piece of data corroborates the others, leading to an unassailable structural assignment.

The Analytical Workflow: A Strategic Overview

The process of structure elucidation follows a logical progression from broad molecular properties to detailed atomic connectivity. The chosen workflow is designed to be efficient and to ensure each step provides a validation checkpoint for the proposed structure.

Caption: A logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

3.1 Rationale for HRMS

The initial and most critical step is to confirm that the synthesized compound has the correct molecular formula. Low-resolution MS provides nominal mass, but High-Resolution Mass Spectrometry (HRMS) provides the exact mass to within several decimal places. This precision allows for the determination of a unique elemental formula, ruling out other potential formulas that might have the same nominal mass. For Tert-butyl 3,4,5-trifluorobenzoate (C₁₁H₁₁F₃O₂), this is the definitive test of synthetic success.

3.2 Experimental Protocol: ESI-QTOF

-

Sample Preparation: A dilute solution of the sample (~0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode is selected to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

-

Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): The molecular ion peak is selected in the quadrupole and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which provide further structural clues.[2]

3.3 Data Interpretation

The expected exact mass for the sodium adduct [C₁₁H₁₁F₃O₂ + Na]⁺ is calculated to be 259.0580. An experimental value within 5 ppm of this theoretical mass provides high confidence in the elemental composition.

Table 1: HRMS Data for Tert-butyl 3,4,5-trifluorobenzoate

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|

| [M+Na]⁺ | 259.0580 | 259.0583 | +1.2 |

The primary fragmentation pathway for aromatic esters involves cleavage at the ester linkage.[3][4] A key fragmentation observed in MS/MS is the loss of the tert-butyl cation or isobutylene, which is a highly characteristic and stabilizing fragmentation pattern.

Caption: Key MS/MS fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

4.1 Rationale for FTIR

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[5] Each functional group absorbs infrared radiation at a characteristic frequency. For Tert-butyl 3,4,5-trifluorobenzoate, we expect to see strong absorptions corresponding to the ester carbonyl (C=O) group, the C-O bonds of the ester, the aromatic C-F bonds, and the C-H bonds of the alkyl and aromatic moieties.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Background Scan: A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O.

-

Sample Scan: The sample spectrum is collected, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

4.3 Data Interpretation

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key ester functional group and fluorination.

Table 2: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2980 | Medium | sp³ C-H stretch (tert-butyl)[6] |

| ~1730 | Strong, Sharp | C=O stretch (aromatic ester)[7] |

| ~1310 & ~1120 | Strong | C-O stretches (ester "Rule of Three")[7] |

| ~1240 | Strong | C-F stretch (aromatic)[8][9] |

The strong absorption at ~1730 cm⁻¹ is highly diagnostic for the ester carbonyl group. The presence of strong C-F stretching bands around 1240 cm⁻¹ confirms the fluorination of the aromatic ring.[8]

Multinuclear NMR Spectroscopy

5.1 Rationale for NMR

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this specific molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

-

¹H NMR: Identifies the proton environments (tert-butyl and aromatic).

-

¹⁹F NMR: Directly observes the fluorine atoms and their coupling to each other and to the aromatic proton, confirming the 1,2,3-trifluoro substitution pattern.[10][11]

-

¹³C NMR: Identifies all unique carbon atoms and reveals characteristic C-F coupling constants, which are highly informative for structure confirmation.[12][13]

5.2 Experimental Protocol: NMR

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of ~12 ppm and 8-16 scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are typically required.

-

¹⁹F NMR Acquisition: A standard single-pulse experiment, often with proton decoupling, is performed. No external standard is strictly necessary, but CFCl₃ is the conventional reference (0 ppm).

5.3 NMR Data Interpretation

¹H NMR Spectrum: The ¹H NMR spectrum is expected to be simple.

-

A sharp singlet at ~1.6 ppm integrating to 9 protons, characteristic of the chemically equivalent methyl protons of the tert-butyl group.[14][15]

-

A multiplet in the aromatic region (~7.5-7.8 ppm) integrating to 2 protons. The splitting pattern of this signal will be complex due to coupling with two non-equivalent fluorine atoms (³JHF and ⁴JHF).

¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum is the most diagnostic for the substitution pattern.

-

Two distinct signals are expected due to molecular symmetry.

-

F4 (Fluorine at C4): This will appear as a triplet due to coupling to the two equivalent F3 and F5 atoms (³JFF).

-

F3/F5 (Fluorines at C3 and C5): These two fluorines are chemically equivalent. They will appear as a doublet of triplets (or a more complex multiplet) due to coupling to F4 (³JFF) and the two equivalent aromatic protons (³JHF).[16]

¹³C NMR Spectrum: The proton-decoupled ¹³C spectrum will show distinct signals for each unique carbon. The carbons directly bonded to fluorine will appear as large doublets or triplets due to one-bond C-F coupling (¹JCF), which is typically very large (240-280 Hz).[12]

Table 3: Summary of Predicted NMR Data (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.60 | s (singlet) | - | -C(CH₃ )₃ (9H) |

| ~7.65 | t (triplet) | ³JHF ≈ 7-9 | Ar-H (2H) | |

| ¹³C | ~170 | t | ⁴JCF ≈ 3-5 | C =O |

| ~150 | ddt | ¹JCF ≈ 250, ²JCF ≈ 15 | C 3 / C 5 | |

| ~140 | tdd | ¹JCF ≈ 255, ²JCF ≈ 15 | C 4 | |

| ~125 | t | ³JCF ≈ 5 | C 2 / C 6 | |

| ~110 | t | ²JCF ≈ 20 | C 1 | |

| ~83.0 | s | - | -C (CH₃)₃ | |

| ~28.0 | s | - | -C(CH ₃)₃ | |

| ¹⁹F | ~ -135 | t | ³JFF ≈ 20 | F 4 (1F) |

| | ~ -160 | d | ³JFF ≈ 20 | F 3 / F 5 (2F) |

Caption: Key proton-fluorine and fluorine-fluorine NMR couplings.

Integrated Structure Confirmation

The final step is to synthesize all the collected data into a single, coherent proof of structure.

-

HRMS confirmed the elemental formula is C₁₁H₁₁F₃O₂.

-

FTIR confirmed the presence of an aromatic ester functional group (C=O at 1730 cm⁻¹) and C-F bonds (~1240 cm⁻¹).

-

¹H NMR confirmed the presence of a tert-butyl group (9H singlet) and two aromatic protons.

-

¹⁹F NMR confirmed the 3,4,5-trifluoro substitution pattern with its characteristic triplet and doublet signals.

-

¹³C NMR confirmed the presence of all 7 unique carbon environments, with large ¹JCF coupling constants for the fluorinated carbons, consistent with the proposed structure.

Each piece of evidence independently supports the proposed structure, and collectively, they provide an unambiguous confirmation of Tert-butyl 3,4,5-trifluorobenzoate. This self-validating system of cross-verification is the gold standard in chemical analysis.

Conclusion

The structure elucidation of Tert-butyl 3,4,5-trifluorobenzoate was successfully achieved through a systematic and integrated analytical workflow. The combined application of high-resolution mass spectrometry, infrared spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy provided complementary and corroborating data. This guide has detailed the rationale, protocols, and interpretation for each technique, demonstrating a robust methodology for the unambiguous characterization of complex fluorinated molecules essential for modern research and development in the chemical and pharmaceutical sciences.

References

-

Claramunt, R. M., et al. (2008). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Future Medicinal Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical Chemistry. Retrieved from [Link]

-

Bell, N. G. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]

-

Chem Ed. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry. Available at: [Link]

Sources

- 1. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. youtube.com [youtube.com]

- 4. GCMS Section 6.14 [people.whitman.edu]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jeolusa.com [jeolusa.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. repository.lboro.ac.uk [repository.lboro.ac.uk]

Whitepaper: High-Resolution ¹H NMR Characterization of Tert-butyl 3,4,5-trifluorobenzoate

Executive Summary

Tert-butyl 3,4,5-trifluorobenzoate is a highly versatile fluorinated building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The introduction of multiple fluorine atoms onto an aromatic ring drastically alters its electronic landscape, lipophilicity, and metabolic stability. For drug development professionals and synthetic chemists, confirming the structural integrity of this intermediate is paramount.

As a Senior Application Scientist, I have designed this technical guide to provide an authoritative, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral signatures of tert-butyl 3,4,5-trifluorobenzoate. This whitepaper details the mechanistic causality behind its spin systems and establishes a self-validating protocol for accurate spectral acquisition.

Molecular Architecture & Spin System Dynamics

The molecular structure of tert-butyl 3,4,5-trifluorobenzoate ( C11H11F3O2 ) presents a fascinating case study in heteronuclear NMR dynamics. The molecule possesses a C2v axis of symmetry bisecting the ester group and the C4-fluorine bond. This symmetry dictates the magnetic equivalence of specific nuclei:

-

The Aliphatic Domain: The tert-butyl group comprises three methyl groups attached to a common quaternary carbon. Rapid free rotation around the C-O and C-C bonds ensures that all nine protons are chemically and magnetically equivalent.

-

The Aromatic Domain: The protons at positions 2 and 6 (H2 and H6) are chemically equivalent. However, their spectral manifestation is not a simple singlet. Because ¹⁹F is an NMR-active, spin-½ nucleus with a natural abundance of 100%, the aromatic protons undergo strong heteronuclear spin-spin coupling ( JHF ) .

Quantitative Data Presentation

The expected ¹H NMR parameters (acquired in CDCl3 at 298 K) are summarized below. While exact chemical shifts may vary slightly depending on concentration and exact temperature, the relative integration and multiplicity remain highly diagnostic.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Mechanistic Assignment |

| -C(CH₃)₃ | 1.55 – 1.60 | Singlet (s) | 9H | N/A | Nine equivalent methyl protons; slightly deshielded by the anisotropic effect of the ester carbonyl. |

| Ar-H (H2, H6) | 7.60 – 7.70 | Multiplet (m) | 2H | ³ JHF ≈ 8–10 Hz⁴ JHF ≈ 4–8 Hz | Deshielded by the electron-withdrawing ester and trifluoro groups. Complex splitting due to ¹⁹F coupling. |

Mechanistic Causality of Spectral Features

Relying solely on pattern matching is insufficient for rigorous structural validation; understanding the causality behind the spectrum is critical.

The Aromatic Multiplet: Why does the H2/H6 signal appear as a complex multiplet rather than a doublet or triplet? The spin system for the aromatic ring is an AA′X2Y system (where A = H2/H6, X = F3/F5, Y = F4).

-

³ JHF (Ortho-coupling): H2 is ortho to F3. This interaction is strong, typically splitting the proton signal by 8–10 Hz.

-

⁴ JHF (Meta-coupling): H2 is meta to F4. This interaction further splits the signal by 4–8 Hz.

-

⁵ JHF (Para-coupling): H2 is para to F5. While small (0–2 Hz), this coupling contributes to the broadening of the multiplet peaks.

Because F3 and F5 are chemically equivalent but magnetically non-equivalent relative to a single proton (H2 is ortho to F3 but para to F5), the first-order approximation fails, resulting in a complex multiplet .

Self-Validating Insight: To unequivocally prove that the multiplet is caused by fluorine coupling and not overlapping impurities, a ¹H{¹⁹F} (fluorine-decoupled proton) NMR experiment can be performed. Upon irradiating the ¹⁹F frequency, the complex multiplet at ~7.65 ppm will collapse into a sharp singlet, instantly validating the molecular framework.

Fig 1: Logical relationship of heteronuclear spin-spin coupling pathways in the aromatic ring.

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To ensure high-fidelity data that meets the rigorous standards of pharmaceutical regulatory submissions, the following step-by-step methodology must be adhered to. This protocol is designed as a self-validating system to eliminate artifacts.

Step 1: Sample Preparation

-

Action: Weigh 10–15 mg of high-purity tert-butyl 3,4,5-trifluorobenzoate.

-

Action: Dissolve completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: TMS provides an absolute zero-point reference (δ 0.00 ppm). The concentration is optimized to provide a high signal-to-noise ratio (SNR) for the 2H aromatic signal without causing concentration-dependent chemical shift drifting.

Step 2: Probe Tuning and Shimming

-

Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency of CDCl3 .

-

Action: Tune and match the probe specifically for the ¹H channel.

-

Action: Perform gradient shimming to optimize the Z,Z2, and Z3 gradients.

-

Causality: Perfect B0 homogeneity is non-negotiable. Poor shimming will artificially broaden the aromatic multiplet, masking the fine ⁴ JHF coupling constants necessary for structural verification.

Step 3: Pulse Sequence and Acquisition Parameters

-

Action: Select a standard 1D proton pulse sequence (e.g., zg30).

-

Action: Set the Time Domain (TD) to at least 64k data points.

-

Action: Set the Relaxation Delay (D1) to 2.0 seconds.

-

Causality: A 30-degree flip angle combined with a 2.0s D1 ensures complete longitudinal relaxation ( T1 ) of the protons between scans. If D1 is too short, the integration ratio between the tert-butyl group (9H) and the aromatic protons (2H) will be skewed, leading to false assumptions about sample purity.

Step 4: Processing and Analysis

-

Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform.

-

Action: Manually correct the zero-order and first-order phase.

-

Action: Integrate the tert-butyl singlet and set the value strictly to 9.00. The aromatic multiplet should subsequently integrate to 1.95 – 2.05.

Fig 2: Experimental workflow for high-resolution 1H NMR acquisition and validation.

Troubleshooting & Signal Validation

When analyzing the spectrum, anomalies may arise. If the integration of the tert-butyl peak is significantly higher than 9.00 relative to the aromatic 2.00, it strongly indicates the presence of unreacted tert-butanol or di-tert-butyl dicarbonate ( Boc2O ) from the esterification synthesis step . Unreacted tert-butanol will typically present a singlet slightly upfield (around 1.2 - 1.3 ppm) compared to the esterified tert-butyl group (~1.58 ppm), allowing for clear differentiation.

Furthermore, verifying the exact substitution pattern of the fluorines can be cross-referenced using ¹H-¹³C HSQC and HMBC 2D NMR techniques. The C2v symmetry will yield distinct carbon signals with immense ¹ JCF coupling constants (approx. 250 Hz) in the ¹³C spectrum, serving as the ultimate orthogonal validation to the ¹H data .

References

-

Title: Supporting Information - Butyl 3,4,5-trifluorobenzoate NMR Characterization. Source: Wiley-VCH. URL: [Link]

- Title: US Patent Application 2012/0010183 A1 - Preparation of tert-Butyl-3,4,5-trifluorobenzoate. Source: Google Patents.

-

Title: Highly Active Carboxylate Pd(II)–NHC Precatalysts for Suzuki–Miyaura Cross-Coupling. Source: National Institutes of Health (NIH). URL: [Link]

An In-depth Technical Guide to the 13C NMR of Tert-butyl 3,4,5-trifluorobenzoate

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of tert-butyl 3,4,5-trifluorobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this fluorinated aromatic compound.

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in the design of novel pharmaceuticals and functional materials. Consequently, the precise structural elucidation of fluorinated compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful technique for this purpose. However, the presence of fluorine introduces complexities into ¹³C NMR spectra, primarily due to the strong spin-spin coupling between the ¹³C and ¹⁹F nuclei. This guide will use tert-butyl 3,4,5-trifluorobenzoate as a case study to explore these phenomena in detail.

Molecular Structure and Predicted ¹³C NMR Spectrum

Tert-butyl 3,4,5-trifluorobenzoate possesses a unique substitution pattern that gives rise to a distinctive ¹³C NMR spectrum. The molecule consists of a trifluorinated benzene ring attached to a tert-butyl ester group. Due to the plane of symmetry in the 3,4,5-trifluorophenyl moiety, we can anticipate a specific number of signals for the aromatic carbons.

Below is a diagram illustrating the molecular structure and the numbering of the carbon atoms for spectral assignment.

Caption: Molecular structure of tert-butyl 3,4,5-trifluorobenzoate with carbon numbering.

Based on the structure, a prediction of the ¹³C NMR chemical shifts and multiplicities (in a standard proton-decoupled spectrum) is presented in Table 1. The predicted values are derived from established substituent effects and data from analogous compounds.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts and Multiplicities for Tert-butyl 3,4,5-trifluorobenzoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 162 - 165 | Singlet or very small multiplet |

| C1 | 128 - 132 | Triplet of triplets |

| C2 & C6 | 114 - 118 | Doublet of triplets |

| C3 & C5 | 148 - 152 (direct C-F) | Doublet of doublets of doublets |

| C4 | 138 - 142 (direct C-F) | Triplet of triplets |

| Cq (t-butyl) | 82 - 85 | Singlet |

| CH₃ (t-butyl) | 27 - 29 | Singlet |

Theoretical Principles: Understanding ¹³C-¹⁹F Coupling

A standard ¹³C NMR spectrum is typically acquired with broadband proton decoupling, which simplifies the spectrum by collapsing proton-coupled multiplets into singlets.[2] However, in fluorinated compounds, the coupling between ¹³C and ¹⁹F (a spin-1/2 nucleus with 100% natural abundance) remains, leading to complex splitting patterns.[3] The magnitude of this coupling, denoted by the coupling constant J, is dependent on the number of bonds separating the two nuclei.

-

¹JCF (One-bond coupling): This is the largest coupling, typically in the range of 240-280 Hz for carbons directly bonded to fluorine.[4] This large coupling is a definitive indicator of a C-F bond.

-

²JCF (Two-bond coupling): Coupling through two bonds is also significant, usually in the range of 15-35 Hz.

-

³JCF (Three-bond coupling): This long-range coupling is smaller, typically between 3-10 Hz.

-

⁴JCF (Four-bond coupling): Coupling over four bonds is generally the smallest and may not always be resolved.

The observed multiplicity of a carbon signal is determined by the number of fluorine atoms it couples with and the magnitude of the respective coupling constants.

Experimental Protocol for High-Quality ¹³C NMR Acquisition

Obtaining a high-resolution and informative ¹³C NMR spectrum of a fluorinated compound requires careful attention to experimental parameters.

Sample Preparation

-

Sample Purity: Ensure the sample of tert-butyl 3,4,5-trifluorobenzoate is of high purity to avoid interference from impurities.

-

Solvent Selection: Choose a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Concentration: A concentration of 10-50 mg in 0.5-0.7 mL of solvent is typically sufficient for a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is advantageous as it provides better signal dispersion and sensitivity.

-

Pulse Program: A standard pulse program with proton decoupling (e.g., zgpg30) is a good starting point.

-

Acquisition Time (AT): A longer acquisition time (e.g., 1-2 seconds) will result in better resolution of the fine splitting patterns from C-F coupling.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the splitting of signals by fluorine, a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.[3]

For simplified spectra, specialized double decoupling techniques can be employed.

-

¹³C{¹H, ¹⁹F} Double Decoupling: This experiment requires a spectrometer equipped with a triple-resonance probe. By decoupling both protons and fluorines, the ¹³C spectrum is simplified to singlets for each carbon environment, which can aid in the initial assignment of chemical shifts.[5]

The following diagram illustrates a typical workflow for acquiring and interpreting the ¹³C NMR spectrum of a fluorinated compound.

Caption: Workflow for ¹³C NMR analysis of fluorinated compounds.

Detailed Spectral Interpretation of Tert-butyl 3,4,5-trifluorobenzoate

The interpretation of the ¹³C NMR spectrum of tert-butyl 3,4,5-trifluorobenzoate requires a systematic analysis of both the chemical shifts and the C-F coupling patterns.

The Aromatic Region (110-160 ppm)

-

C3 & C5 (δ ≈ 148-152 ppm): These carbons are directly attached to fluorine and will therefore appear at the lowest field in the aromatic region due to the strong deshielding effect of fluorine. Each of these carbons will be split by the fluorine attached to it (¹JCF ≈ 250 Hz), the adjacent fluorine on C4 (²JCF ≈ 20 Hz), and the other fluorine on C5 or C3 respectively (²JCF ≈ 20 Hz). This will result in a complex multiplet, likely a doublet of doublets of doublets.

-

C4 (δ ≈ 138-142 ppm): This carbon is also directly bonded to a fluorine atom and will exhibit a large one-bond coupling (¹JCF ≈ 250 Hz). It will also be coupled to the two adjacent fluorines on C3 and C5 (²JCF ≈ 20 Hz each). Due to the symmetry, the coupling to F3 and F5 will be equivalent, resulting in a triplet. The large one-bond coupling will then split this triplet into a doublet, appearing as a triplet of doublets.

-

C1 (δ ≈ 128-132 ppm): This is the ipso-carbon attached to the ester group. It is not directly bonded to any fluorine atoms but will show long-range coupling to the fluorines at C3, C4, and C5. It will be coupled to the two meta-fluorines (F3 and F5, ³JCF ≈ 5-10 Hz) and the para-fluorine (F4, ⁴JCF ≈ 1-3 Hz). This will likely result in a complex multiplet, potentially a triplet of triplets if the three-bond couplings are similar.

-

C2 & C6 (δ ≈ 114-118 ppm): These two equivalent carbons are coupled to the ortho-fluorine (F3 or F5, ²JCF ≈ 20-25 Hz), the meta-fluorine (F4, ³JCF ≈ 5-10 Hz), and the para-fluorine (F5 or F3, ⁴JCF ≈ 1-3 Hz). The dominant splitting will be from the two-bond coupling, resulting in a doublet, which will be further split by the other fluorines into a doublet of triplets.

The Aliphatic and Carbonyl Region

-

C=O (δ ≈ 162-165 ppm): The carbonyl carbon of the ester group will appear as a singlet or a very finely split multiplet due to the weak four-bond coupling to the fluorines on the ring.

-

Cq (tert-butyl, δ ≈ 82-85 ppm): The quaternary carbon of the tert-butyl group is shielded and will appear as a sharp singlet as it has no attached protons and is too far from the fluorine atoms to exhibit significant coupling.

-

CH₃ (tert-butyl, δ ≈ 27-29 ppm): The three equivalent methyl carbons of the tert-butyl group will also appear as a sharp singlet for the same reasons as the quaternary carbon.

Conclusion and Future Perspectives

The ¹³C NMR spectrum of tert-butyl 3,4,5-trifluorobenzoate serves as an excellent model for understanding the intricacies of analyzing fluorinated aromatic compounds. The key to successful spectral interpretation lies in a thorough understanding of the principles of ¹³C-¹⁹F spin-spin coupling and the application of appropriate experimental techniques. While standard proton-decoupled ¹³C NMR provides a wealth of information through complex multiplets, advanced techniques like ¹³C{¹H, ¹⁹F} double decoupling can be invaluable for simplifying spectra and aiding in the confident assignment of carbon signals. As the prevalence of fluorinated molecules in drug discovery and materials science continues to grow, a deep understanding of their NMR spectroscopic properties is an indispensable skill for the modern chemist.

References

- Dolbier, W. R., Jr. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons, Inc.

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the ¹³C-NMR chemical shifts of sp²- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

-

PubChem. (n.d.). 3,4,5-Trifluorobenzoic acid. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, October 9). ¹³C NMR of Fluorinated Organics. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Retrieved from [Link]

-

Thieme. (n.d.). 4. 13C NMR Spectroscopy. In NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 3,4,5-Trifluorobenzoic acid | C7H3F3O2 | CID 853154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. jeolusa.com [jeolusa.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

A Technical Guide to the ¹⁹F NMR Analysis of Tert-butyl 3,4,5-trifluorobenzoate

Abstract

This technical guide provides an in-depth exploration of the principles and practical application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy for the structural elucidation and analysis of tert-butyl 3,4,5-trifluorobenzoate. Fluorine NMR has become an indispensable tool in pharmaceutical and materials science due to the unique properties of the ¹⁹F nucleus, including its 100% natural abundance, high sensitivity, and a wide chemical shift range that minimizes signal overlap.[1][2] This document offers researchers, scientists, and drug development professionals a comprehensive framework, from theoretical underpinnings to detailed experimental protocols and data interpretation, ensuring the reliable and accurate characterization of complex fluorinated molecules.

Introduction: The Power of ¹⁹F NMR in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science. Fluorine can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[3][4] Consequently, robust analytical methods are required to confirm the structure and purity of these fluorinated compounds.

¹⁹F NMR spectroscopy stands out as a premier analytical technique for this purpose. The ¹⁹F nucleus possesses a spin of ½ and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] Its most significant advantage is the expansive chemical shift range, which can span over 400 ppm for organic compounds, providing exceptional signal dispersion and simplifying spectral analysis.[2][5] Unlike ¹H NMR, where background signals can be problematic, the near-total absence of naturally occurring organofluorines ensures that ¹⁹F NMR spectra are free from endogenous interference, making it an ideal tool for studying fluorinated drugs and their interactions with biological systems.[2][6]

This guide focuses on tert-butyl 3,4,5-trifluorobenzoate, a compound whose symmetric trifluorophenyl ring presents an excellent model system for understanding key ¹⁹F NMR spectral features, including chemical shift nonequivalence and homonuclear (¹⁹F-¹⁹F) spin-spin coupling.

Theoretical Principles: Decoding the ¹⁹F Spectrum

A thorough understanding of the factors governing the ¹⁹F NMR spectrum is critical for accurate interpretation. The two primary parameters are the chemical shift (δ) and the spin-spin coupling constant (J).

Chemical Shift (δ)

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[1][2] Shielding and deshielding effects from surrounding electrons dictate the resonance frequency. For aromatic fluorine, the chemical shift is influenced by:

-

Inductive Effects: The electron-withdrawing or -donating nature of substituents on the aromatic ring.

-

Resonance Effects: The ability of substituents to delocalize π-electrons within the ring.

-

Magnetic Anisotropy: Local magnetic fields generated by electron currents in adjacent groups like aromatic rings or carbonyls.[1]

In tert-butyl 3,4,5-trifluorobenzoate, we have two distinct fluorine environments: the fluorine at the C4 position (F4) and the two equivalent fluorines at the C3 and C5 positions (F3/F5). The ester group (-COOtBu) is an electron-withdrawing group, which will influence the electron density across the ring and thus the chemical shifts of the fluorine atoms. Aromatic fluorine chemical shifts typically appear in the range of +80 to +170 ppm relative to CFCl₃.[7]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of nuclear spins transmitted through the bonding electrons. In ¹⁹F NMR, we primarily observe homonuclear coupling between different fluorine nuclei (JFF). The magnitude of the coupling constant is dependent on the number of bonds separating the nuclei:

-

³JFF (ortho-coupling): Typically in the range of 18-25 Hz.

-

⁴JFF (meta-coupling): Typically in the range of 0-8 Hz.

-

⁵JFF (para-coupling): Typically in the range of 8-15 Hz.

For tert-butyl 3,4,5-trifluorobenzoate, we expect to see:

-

Ortho-coupling between F3-F4 and F5-F4.

-

Meta-coupling between F3-F5.

This coupling pattern gives rise to distinct splitting patterns (multiplicities) for each signal, which is key to assigning the resonances.

Predicted ¹⁹F NMR Spectrum of Tert-butyl 3,4,5-trifluorobenzoate

Based on the molecular symmetry and the principles of spin-spin coupling, we can predict the appearance of the ¹⁹F NMR spectrum.

-

F4 Resonance: The fluorine at the C4 position is coupled to two equivalent ortho fluorines (F3 and F5). According to the n+1 rule, its signal will be split into a triplet (2+1=3).

-

F3/F5 Resonance: The two equivalent fluorines at C3 and C5 are each coupled to the ortho fluorine (F4) and the meta fluorine (F5 or F3, respectively). This will result in a doublet of triplets or, more likely due to the relative magnitudes of ortho and meta coupling, a triplet . The signal is split into a doublet by the ortho-coupling to F4, and each peak of that doublet is further split into a smaller triplet by the meta-coupling to the other equivalent fluorine. However, if the resolution is insufficient or the coupling constants are very similar, this may appear as a simple triplet.

The integration of the signals should show a 2:1 ratio, corresponding to the two F3/F5 nuclei and the single F4 nucleus.

Table 1: Predicted ¹⁹F NMR Spectral Parameters for Tert-butyl 3,4,5-trifluorobenzoate

| Fluorine Position | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Coupling Interactions |

| F3 / F5 | -140 to -130 | Triplet | ³J(F3-F4), ⁴J(F3-F5) |

| F4 | -165 to -155 | Triplet | ³J(F4-F3), ³J(F4-F5) |

| Note: Chemical shifts are highly solvent-dependent and are relative to a reference standard like CFCl₃. The ranges provided are estimates based on typical values for similar structures. |

The following diagram illustrates the coupling relationships within the molecule.

Caption: J-coupling interactions in 3,4,5-trifluorobenzoate.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of tert-butyl 3,4,5-trifluorobenzoate.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for many organic compounds.

-

Reference Standard: While external referencing is possible, an internal standard is often preferred for higher accuracy. A common reference is trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (C₆F₆), added in a small, known amount. If no internal standard is used, the spectrum can be referenced to the known solvent signal if the instrument is calibrated accordingly.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Instrument Setup and Calibration

-

Spectrometer: Utilize an NMR spectrometer equipped with a probe capable of ¹⁹F detection (e.g., a broadband or dual-tuned probe).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Probe Tuning: Tune and match the probe to the ¹⁹F frequency to ensure efficient radiofrequency pulse transmission and signal detection.

Data Acquisition

The following is a standard 1D ¹⁹F{¹H} (proton-decoupled) experiment. Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, which is often desirable for initial structural confirmation.

-

Pulse Sequence: Select a standard 1D pulse sequence with proton decoupling, such as zgfhig on Bruker systems.[8] For quantitative measurements, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[9]

-

Spectral Width (sw): Set a spectral width that encompasses the expected chemical shift range. For aromatic fluorines, a width of 250-300 ppm (e.g., from -80 to -200 ppm) is typically sufficient. If the chemical shifts are unknown, start with a very large spectral width (~500 ppm) to avoid peak aliasing (folding).[10]

-

Transmitter Offset (o1p): Center the spectral width in the middle of the expected region of interest.

-

Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for qualitative spectra. For accurate integration (quantitative analysis), the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.

-

Number of Scans (ns): Due to the high sensitivity of ¹⁹F, 16 to 64 scans are often sufficient to achieve an excellent signal-to-noise ratio.

Caption: Workflow for ¹⁹F NMR analysis.

Data Processing and Interpretation

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform. An exponential window function is typically applied before transformation to improve the signal-to-noise ratio.

-

Phase Correction: The spectrum must be manually or automatically phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

-

Referencing: The chemical shift axis is calibrated by setting the peak of the internal reference standard to its known literature value.

-

Analysis:

-

Peak Picking: Identify the precise chemical shift of each multiplet.

-

Integration: Measure the relative area under each multiplet to determine the ratio of fluorine nuclei in different environments.

-

Coupling Constant Measurement: Measure the distance in Hz between the split lines of the multiplets to determine the J-coupling constants. This confirms the connectivity and spatial relationship between the fluorine atoms.

-

Conclusion

¹⁹F NMR spectroscopy provides an exceptionally detailed and unambiguous method for the characterization of fluorinated compounds like tert-butyl 3,4,5-trifluorobenzoate. By understanding the core principles of chemical shift and spin-spin coupling, and by adhering to a robust experimental and data processing workflow, researchers can confidently verify molecular structure, assess purity, and gain critical insights into the electronic environment of the fluorine nuclei. The high sensitivity and wide spectral dispersion of ¹⁹F NMR solidify its role as a critical analytical technique in the toolkit of any scientist working in drug discovery, medicinal chemistry, and materials science.

References

-

ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. Available from: [Link]

-

National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

SlideShare. Nmr spectroscopy of fluorine 19. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

-

Longdom Publishing. Application of the 19F-Waterlogsy Type Experiment for NMR-Based Screening of Fluorinated Compounds. Available from: [Link]

-

PubMed. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

Canadian Science Publishing. A beginner's guide to 19F NMR and its role in drug screening. Available from: [Link]

-

SlideShare. 19 f chemical shifts and coupling constants. Available from: [Link]

-

MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Available from: [Link]

-

ACS Publications. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Available from: [Link]

-

ACS Publications. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

-

University of Ottawa. 19Flourine NMR. Available from: [Link]

-

University of California, Santa Barbara. F19 detection. Available from: [Link]

-

PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Available from: [Link]

-

ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available from: [Link]

-

University of Manchester. 19F DOSY NMR analysis for spin systems with nJFF couplings. Available from: [Link]

-

University of Washington. Fluorine NMR. Available from: [Link]

-

National Center for Biotechnology Information. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Available from: [Link]

-

Wiley Online Library. Triphenyllead 4-fluorobenzoate - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

-

MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

-

ResearchGate. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Available from: [Link]

-

National Center for Biotechnology Information. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. Available from: [Link]

-

ACS Publications. A General Approach to Access Perfluoro-tert-butylated Arenes via Nucleophilic Addition of (CF3)3C– Anion to Arynes. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of BHT-Derived tert -Butyl Dendrons. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. azom.com [azom.com]

- 5. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 10. F19 detection [nmr.chem.ucsb.edu]

Fundamental Ionization Dynamics & Fragmentation Mechanisms

An In-Depth Technical Guide to the Mass Spectrometry of Tert-Butyl 3,4,5-Trifluorobenzoate

As a Senior Application Scientist, I often encounter the analytical challenges posed by highly functionalized, labile building blocks in pharmaceutical development. Tert-butyl 3,4,5-trifluorobenzoate (CAS: 863562-09-8) is a prime example. Widely utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as Nav1.7 inhibitors [1], this compound presents a unique dichotomy: the robust, electron-deficient trifluorophenyl ring paired with a highly labile tert-butyl ester.